7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 321.37 g/mol. The compound is classified as a purine derivative, which is a category of compounds known for their roles in biochemistry, particularly in the structure of nucleotides and nucleic acids.
This compound can be sourced from chemical suppliers such as BenchChem and ChemSrc, which provide detailed specifications and synthesis methods for researchers interested in its applications. It falls under the broader classification of purine derivatives, which are crucial in various biological processes including energy transfer and signal transduction.
The synthesis of 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps that typically include the following:
The detailed methodology often involves multiple reaction steps including condensation reactions and protection/deprotection strategies to ensure the desired functional groups are correctly positioned on the purine scaffold.
The molecular structure of 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be represented using various structural formulas:
CC(O)Cn1c(N2CCC(C)CC2)nc2c1c(=O)[nH]c(=O)n2C
CWPXLBMMKSXIDF-UHFFFAOYSA-N
These notations provide a way to visualize the arrangement of atoms within the molecule and can aid computational chemistry studies.
The compound is capable of undergoing several chemical reactions due to its functional groups:
These reactions are essential for developing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione often involves interactions with specific biological targets such as enzymes or receptors.
Data from pharmacological studies would be necessary to elucidate specific interactions and confirm its efficacy in biological systems.
The compound exhibits properties typical of purines:
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has potential applications in various scientific fields:
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: